[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride
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Overview
Description
[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride is a chemical compound with the molecular formula C10H22N2.2ClH. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Substitution Reaction: A tert-butyl group is introduced at the 4-position of the piperidine ring.
Amination: The 2-position of the piperidine ring is then aminated to introduce the methanamine group.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.
Purification: The final product is purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines.
Scientific Research Applications
[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of [(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(2R,4S)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride
- [(2S,4R)-4-Isopropylpiperidin-2-yl]methanamine;dihydrochloride
- [(2S,4R)-4-Methylpiperidin-2-yl]methanamine;dihydrochloride
Uniqueness
[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride is unique due to its specific stereochemistry and the presence of a tert-butyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
[(2S,4R)-4-tert-butylpiperidin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-10(2,3)8-4-5-12-9(6-8)7-11;;/h8-9,12H,4-7,11H2,1-3H3;2*1H/t8-,9+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPYBEIQJRLKBF-BPRGXCPLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC(C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCN[C@@H](C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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